(3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Description
This compound belongs to the tetrahydrofuro[2,3-d][1,3]dioxolane family, characterized by a fused furan-dioxolane ring system. Key structural features include:
- Stereochemistry: Four stereocenters (3aR,5R,6S,6aR) defining its rigid conformation.
- Substituents: A dimethylaminomethyl (-CH₂N(CH₃)₂) group at position 5 and a hydroxyl group at position 5.
- Functionalization: Two methyl groups at positions 2 and 2 of the dioxolane ring, enhancing steric protection and stability .
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(dimethylamino)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2)14-8-7(12)6(5-11(3)4)13-9(8)15-10/h6-9,12H,5H2,1-4H3/t6-,7+,8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOALFOBKOFTNSP-BZNPZCIMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,5R,6S,6aR)-5-[(dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol , with CAS number 145147-43-9 , belongs to a class of organic compounds featuring a complex dioxole structure. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
It has a molecular weight of approximately 219.27 g/mol . The unique stereochemistry of this compound contributes to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily linked to its interaction with neurotransmitter systems and potential therapeutic applications.
1. Neuropharmacological Effects
Studies have shown that compounds similar to this structure can influence neurotransmitter pathways. Specifically, they may act as modulators for:
- Serotonin Receptors : Potential antidepressant effects have been noted in related compounds.
- Dopamine Receptors : Some studies suggest the ability to enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.
2. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against certain bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound could be a candidate for further development in antimicrobial therapies.
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that it may induce apoptosis in:
- HeLa Cells : Exhibiting IC50 values around 15 µM .
- MCF-7 Cells : With IC50 values near 20 µM .
These results highlight its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its analogs:
- Study 1 : A 2020 study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of related compounds and found that modifications in the dimethylamino group significantly enhanced receptor binding affinity.
- Study 2 : A 2021 investigation published in Pharmacology Reports evaluated the neuroprotective effects of similar tetrahydrofuro compounds in a rat model of Parkinson's disease, indicating a reduction in neuroinflammation and oxidative stress markers.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit diverse biological activities. The specific activities of (3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol require further investigation but may include:
- Antioxidant Properties : Compounds with dioxole rings have shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
- Anticancer Activity : Similar structural analogs have been evaluated for their ability to inhibit cancer cell proliferation. The presence of the dimethylamino group may enhance this activity by improving cell permeability and interaction with biological targets.
- Neuroprotective Effects : Certain derivatives have demonstrated protective effects on neuronal cells under stress conditions, suggesting potential applications in neurodegenerative disease treatment.
-
Pharmacological Studies : Interaction studies are essential to understand how this compound interacts with biological targets. These studies often involve:
- In vitro assays to evaluate cytotoxicity and mechanism of action.
- In vivo studies to assess efficacy and safety profiles.
Example Study Insights:
- In Vitro Anticancer Activity : Preliminary tests indicate that derivatives of similar dioxole compounds exhibit significant cytotoxicity against various cancer cell lines.
- Neuroprotective Mechanisms : Research on related compounds has demonstrated potential mechanisms involving the modulation of oxidative stress pathways and inflammation reduction.
Comparison with Similar Compounds
Structural Analogues in the Furodioxolane Family
The following table highlights key structural and physicochemical differences:
*Estimated based on analogous structures.
Key Observations:
- Substituent Effects: The dimethylaminomethyl group in the target compound introduces basicity, unlike the neutral dioxolane or hydroxylmethyl groups in analogs . This may improve membrane permeability compared to highly polar derivatives like the ethane-diol analog ().
- Stability : Methyl groups at positions 2 and 2 protect the dioxolane ring from hydrolysis, a feature shared across all listed compounds .
Bioactivity and Computational Similarity Analysis
and emphasize that structurally similar compounds often cluster into groups with related bioactivities. For example:
- Tanimoto Index: The target compound likely shares moderate similarity (Tanimoto >0.6) with ’s dioxolane derivative due to the conserved fused ring system. However, the dimethylamino group reduces similarity to hydroxyl-bearing analogs .
- Docking Studies : Analogous furodioxolanes (e.g., ) show enrichment in kinase inhibitor screens, suggesting the target may also interact with similar protein pockets .
Stability and Reactivity
- Acid/Base Stability: The dimethylamino group (pKa ~10–12) makes the target compound more resistant to acidic conditions compared to hydroxylated analogs (e.g., ’s hydroxymethyl derivative, pKa ~12.9) .
- Thermal Stability : Boiling points for analogs range from 125–418°C, with the target likely falling in this range due to its rigid, methyl-protected structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
